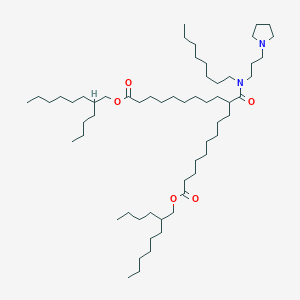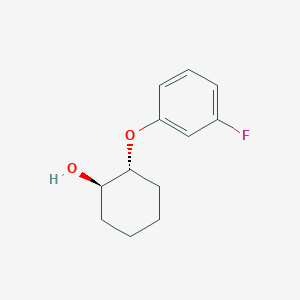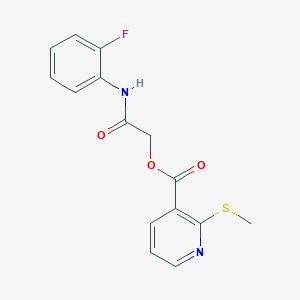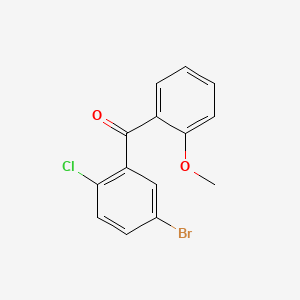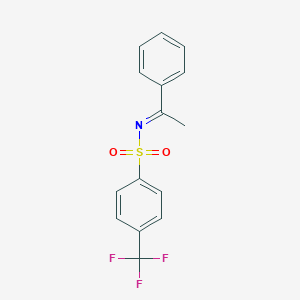
N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H12F3NO2S It is known for its unique structural features, which include a phenylethylidene group and a trifluoromethyl group attached to a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 1-phenylethylidene and trifluoromethylating agents. One common method includes the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Addition Reactions: The phenylethylidene group can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation can produce sulfonic acids or sulfoxides.
科学的研究の応用
N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(1-Phenylethylidene)-benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
N-(1-Phenylethylidene)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical behavior and applications.
Uniqueness
N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
特性
分子式 |
C15H12F3NO2S |
|---|---|
分子量 |
327.3 g/mol |
IUPAC名 |
(NE)-N-(1-phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H12F3NO2S/c1-11(12-5-3-2-4-6-12)19-22(20,21)14-9-7-13(8-10-14)15(16,17)18/h2-10H,1H3/b19-11+ |
InChIキー |
VLRNPLBAXHBPCL-YBFXNURJSA-N |
異性体SMILES |
C/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=C2 |
正規SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


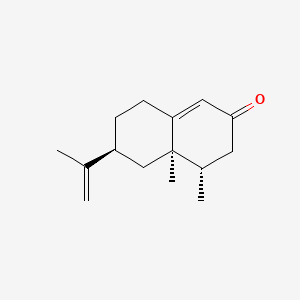
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)



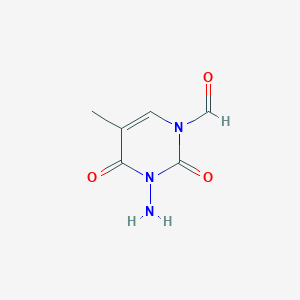
![3-[(Ethylsulfanyl)methyl]-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353895.png)
![N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353900.png)
![3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353918.png)
